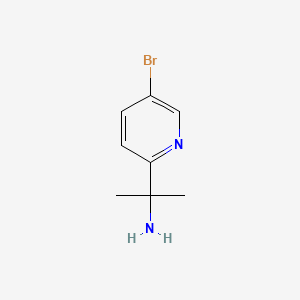
2-(5-Bromopyridin-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyridin-2-yl)propan-2-amine is an organic compound with the molecular formula C8H11BrN2. It is a brominated derivative of pyridine and is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a bromine atom attached to the pyridine ring, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is known to be a brominated aromatic amine reagent . Aromatic amines are often used in the synthesis of pharmaceuticals, dyes, and other organic compounds. They can interact with various biological targets, depending on their specific structure and functional groups.
Mode of Action
It is used for labeling of model reducing-end oligosaccharides via reductive amination . Reductive amination is a chemical reaction that involves the conversion of a carbonyl group to an amine via an intermediate imine. The reaction is called reductive amination because it involves the reduction of a carbonyl group (C=O) to an amine group (NH2).
Action Environment
The action, efficacy, and stability of 2-(5-Bromopyridin-2-yl)propan-2-amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and the temperature. For instance, the bromine atom in the compound is highly reactive and can participate in various organic transformations . This reactivity can be influenced by the surrounding conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine typically involves the bromination of pyridine derivatives followed by amination. One common method is the bromination of 2-aminopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: De-brominated pyridine derivatives.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-(5-Bromopyridin-2-yl)propan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of biological pathways and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A closely related compound with similar reactivity but different substitution patterns.
2-(5-Bromopyridin-2-yl)propan-2-ol: An alcohol derivative with different chemical properties and applications.
2-Amino-5-chloropyridine: A chlorinated analogue with distinct reactivity and uses.
Uniqueness
2-(5-Bromopyridin-2-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its bromine atom allows for versatile chemical transformations, making it a useful building block in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDCIPGFVZQLBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
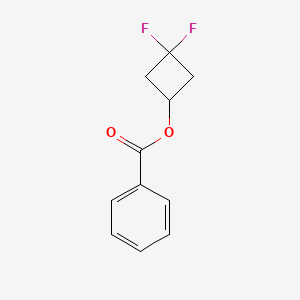

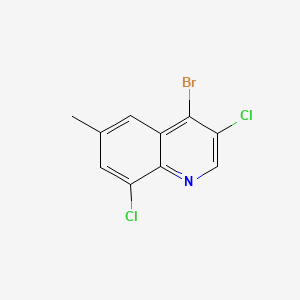


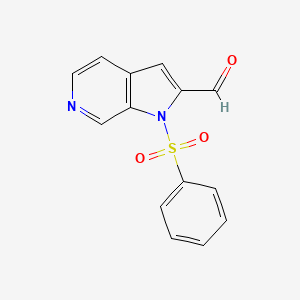
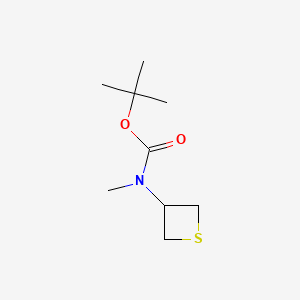
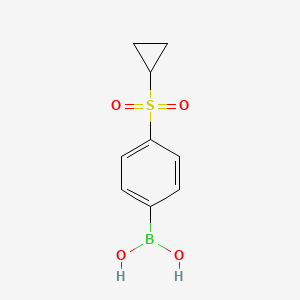
![7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B568000.png)
![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B568001.png)

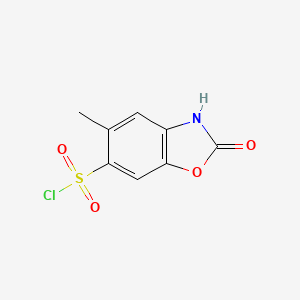
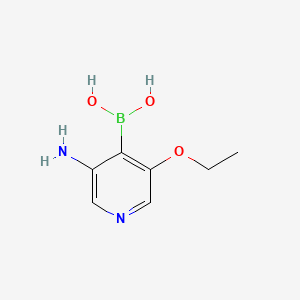
![5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B568006.png)
